4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride
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Overview
Description
4-Aminobicyclo[211]hexan-1-ol;hydrochloride is a chemical compound with the molecular formula C6H12ClNO It is a bicyclic amine with a hydroxyl group and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride typically involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the bicyclic hexane structure through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable amination reactions.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobicyclo[2.2.1]heptan-1-ol;hydrochloride: Similar bicyclic structure but with a different ring size.
4-Aminocyclohexanol;hydrochloride: Similar functional groups but with a monocyclic structure.
Uniqueness
4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
IUPAC Name |
4-aminobicyclo[2.1.1]hexan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-1-2-6(8,3-5)4-5;/h8H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAGSZWSBXQZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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